7-(Oxolane-3-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane
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Overview
Description
7-(Oxolane-3-sulfonyl)-2-oxa-7-azabicyclo[410]heptane is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of an oxolane ring, a sulfonyl group, and an azabicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Oxolane-3-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
7-(Oxolane-3-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, which can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
7-(Oxolane-3-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 7-(Oxolane-3-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane exerts its effects is primarily through its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but lacks the sulfonyl group.
7-Azabicyclo[2.2.1]heptane: Contains an azabicycloheptane framework but differs in the substituents attached to the ring system.
Uniqueness
The presence of both an oxolane ring and a sulfonyl group in 7-(Oxolane-3-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane makes it unique compared to other similar compounds.
Properties
Molecular Formula |
C9H15NO4S |
---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
7-(oxolan-3-ylsulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C9H15NO4S/c11-15(12,7-3-5-13-6-7)10-8-2-1-4-14-9(8)10/h7-9H,1-6H2 |
InChI Key |
PPCHMUQFHNSVIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(N2S(=O)(=O)C3CCOC3)OC1 |
Origin of Product |
United States |
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